4-(2-Piperidylethoxy)benzophenone

P2X3 antagonist Pain research Ion channel pharmacology

Researchers studying chronic pain, bladder dysfunction, or developing SERM analogs require a validated, selective starting scaffold. 4-(2-Piperidylethoxy)benzophenone directly addresses the need for a well-characterized P2X3 antagonist tool (EC50 80 nM) and a key intermediate for raloxifene-like molecules. - **Proven Pharmacology:** Demonstrates a 4.25-fold potency advantage over comparator piperidine derivatives in P2X3 receptor assays. - **Synthetic Utility:** Serves as a direct precursor to the 4-(2-piperidinoethoxy)benzoyl pharmacophore; also used as an impurity reference standard for raloxifene API. - **Supply Reliability:** Available as a high-purity (>95%) building block for analog synthesis and hit-to-lead optimization.

Molecular Formula C20H23NO2
Molecular Weight 309.409
CAS No. 102156-42-3
Cat. No. B563509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Piperidylethoxy)benzophenone
CAS102156-42-3
Synonyms4-(2-PIPERIDYLETHOXY)BENZOPHENONE
Molecular FormulaC20H23NO2
Molecular Weight309.409
Structural Identifiers
SMILESC1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H23NO2/c22-20(16-6-2-1-3-7-16)17-9-11-19(12-10-17)23-15-13-18-8-4-5-14-21-18/h1-3,6-7,9-12,18,21H,4-5,8,13-15H2
InChIKeyXSJZQHVJMJGGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Piperidylethoxy)benzophenone Overview


4-(2-Piperidylethoxy)benzophenone (CAS 102156-42-3, C20H23NO2) is a synthetic benzophenone derivative characterized by a piperidinylethoxy side chain at the para position of the benzophenone core . The compound serves as a critical building block and structural pharmacophore found in several pharmacologically active molecules, including the selective estrogen receptor modulator (SERM) raloxifene and the antispasmodic agent pitofenone [1]. Its structural simplicity—lacking the benzothiophene ring of raloxifene or the ester functionality of pitofenone—makes it a valuable intermediate for analog generation and a reference standard for impurity profiling .

Why In-Class Analogs Cannot Substitute


Within the benzophenone structural class, subtle modifications to the side chain dramatically alter receptor binding profiles and biological activity. For instance, the ester analog pitofenone (methyl 2-[4-(2-piperidinoethoxy)benzoyl]benzoate) acts as a potent muscarinic receptor antagonist, whereas the benzothiophene-containing raloxifene selectively targets estrogen receptors [1]. Replacement with simpler benzophenone analogs lacking the piperidinylethoxy moiety—such as unsubstituted benzophenone or 4-hydroxybenzophenone—results in the loss of the basic amine required for ionic interactions with aspartate residues in target receptors, a pharmacophoric requirement demonstrated across multiple SERM and G-protein coupled receptor (GPCR) ligand series [2]. Therefore, generic substitution without the specific piperidinylethoxy group at the para position eliminates the pharmacophore essential for target engagement in well-characterized receptor systems .

Quantitative Differentiation from Analogs


P2X3 Receptor Antagonism Comparison

4-(2-Piperidylethoxy)benzophenone demonstrated antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes, whereas a structurally related piperidine-containing comparator compound evaluated under identical assay conditions exhibited an EC50 of 340 nM [1]. This represents an approximately 4.25-fold higher potency for the target compound, suggesting that the benzophenone scaffold provides more favorable interactions with the P2X3 receptor than the comparator scaffold.

P2X3 antagonist Pain research Ion channel pharmacology

Dihydroorotase Inhibition Activity

4-(2-Piperidylethoxy)benzophenone inhibited dihydroorotase enzyme from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. By class-level inference, this micromolar inhibitory activity against a key pyrimidine biosynthesis enzyme is comparable to that of certain other mono-substituted benzophenone derivatives reported to inhibit nucleotide metabolism enzymes, though direct comparator data from the same assay are not available.

Dihydroorotase inhibitor Cancer metabolism Pyrimidine biosynthesis

Platelet 12-Lipoxygenase Inhibition

In an in vitro assay for platelet 12-lipoxygenase inhibition, 4-(2-Piperidylethoxy)benzophenone was tested at a single concentration of 30 µM . While full concentration-response data are not reported, the detection of inhibitory activity at this concentration places the compound in a screening-compatible potency range. In contrast, the ester-containing analog pitofenone (2-[4-(2-piperidinoethoxy)benzoyl]benzoate) has been optimized primarily for muscarinic receptor antagonism rather than lipoxygenase pathways, highlighting a divergent selectivity profile [1].

12-Lipoxygenase Platelet biology Inflammation

Cellular Differentiation Activity

4-(2-Piperidylethoxy)benzophenone has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing property is not commonly reported for simpler benzophenone derivatives or for the ester analog pitofenone, which is primarily characterized for its antispasmodic muscarinic antagonism. No direct quantitative comparator data from the same experimental system are currently available in the public domain.

Cell differentiation Anti-cancer agent Psoriasis

Free Base vs. Hydrochloride Salt Properties

4-(2-Piperidylethoxy)benzophenone (free base, CAS 102156-42-3) has a molecular weight of 309.4 Da and calculated LogP consistent with moderate lipophilicity . The hydrochloride salt form (CAS 195602-79-0, MW 345.87) provides enhanced aqueous solubility at the expense of increased molecular weight . In contrast, the ester analog pitofenone hydrochloride (CAS 1248-42-6) carries an additional carbomethoxy substituent, increasing molecular weight to 403.9 Da and altering both solubility and metabolic stability profiles [1]. The availability of the free base form of the target compound offers greater flexibility for formulation or further derivatization compared to permanently charged salt forms.

Free base Salt form Solubility Formulation

Photoinitiator Application

The hydrochloride salt of 4-(2-piperidylethoxy)benzophenone (CAS 195602-79-0) is specifically documented for use as a photoinitiator in UV-curable resin and coating systems . This industrial application is not shared by the structurally more complex pharmaceutical analogs such as pitofenone or raloxifene, which are exclusively characterized for therapeutic applications. The benzophenone core of the target compound enables UV-induced radical generation, a property that is intentionally suppressed in drug candidates due to phototoxicity concerns.

Photoinitiator UV curing Polymer chemistry Coatings

Application Scenarios


P2X3 Antagonist Screening for Pain

Based on its demonstrated 80 nM EC50 at the P2X3 purinoceptor in Xenopus oocyte assays, 4-(2-Piperidylethoxy)benzophenone is best deployed as a screening hit or tool compound scaffold for laboratories investigating P2X3 antagonists for chronic pain, bladder dysfunction, or chronic cough indications. Its 4.25-fold potency advantage over a comparator piperidine derivative in an identical assay context makes it a preferred starting point for hit-to-lead optimization campaigns [1].

SERM Intermediate & Impurity Reference

The compound serves as a direct synthetic precursor to the 4-(2-piperidinoethoxy)benzoyl moiety found in raloxifene and related SERMs. Procurement is justified for medicinal chemistry laboratories synthesizing novel SERM analogs or for quality control departments requiring a well-characterized impurity reference standard for raloxifene API batch release testing [1].

Photoinitiator for UV-Curable Coatings

The hydrochloride salt form of the compound is an established photoinitiator in UV-curable resin systems. Industrial polymer chemists and coatings formulators should procure the hydrochloride salt (CAS 195602-79-0) rather than the free base for this application, as the salt form provides the requisite solubility and stability profile in commercial coating formulations [1].

Cellular Differentiation in Oncology & Dermatology

Given the compound's reported ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation, academic and biotech laboratories investigating differentiation therapy for acute myeloid leukemia or hyperproliferative skin disorders (e.g., psoriasis) may benefit from procuring this compound as a phenotypic probe. This application is uniquely supported by the target compound and not by the ester or benzothiophene analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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